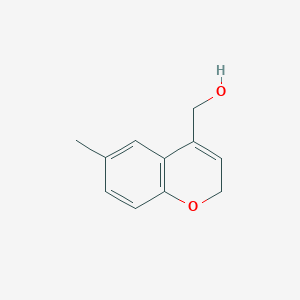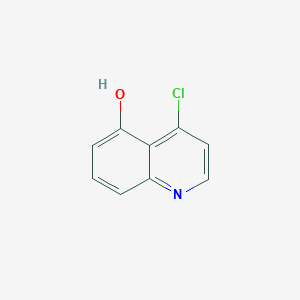
4-Chloroquinolin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroquinolin-5-ol is a heterocyclic aromatic compound with the molecular formula C9H6ClNO. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloroquinolin-5-ol can be achieved through several methods. One common approach involves the cyclization of o-alkynylaryl isocyanide with iodine, which leads to the formation of quinoline derivatives . Another method includes the use of microwave-assisted synthesis, which provides a greener and more sustainable approach to producing quinoline derivatives . Additionally, solvent-free reaction conditions and the use of ionic liquids have been explored to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and environmentally friendly solvents is often employed to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloroquinolin-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
4-Chloroquinolin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloroquinolin-5-ol involves its interaction with various molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit the synthesis of nucleic acids or proteins in microbial cells, leading to cell death . Additionally, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-8-quinolinol: This compound has similar structural features but differs in the position of the chlorine and hydroxyl groups.
7-Chloro-4-aminoquinoline: Known for its antimalarial activity, this compound has a different substitution pattern on the quinoline ring.
Uniqueness
4-Chloroquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H6ClNO |
|---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
4-chloroquinolin-5-ol |
InChI |
InChI=1S/C9H6ClNO/c10-6-4-5-11-7-2-1-3-8(12)9(6)7/h1-5,12H |
InChI Key |
DLMQDFMCZLXUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CC(=C2C(=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11912374.png)
![6-Chloro-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11912386.png)

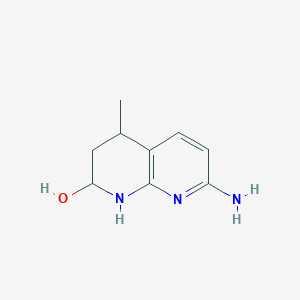
![Spiro[3.3]hepta-1,5-diene-2,6-dicarboxylic acid](/img/structure/B11912397.png)

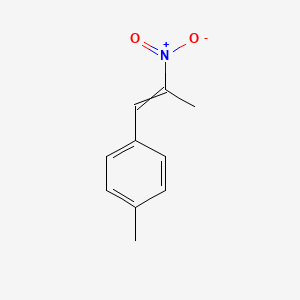
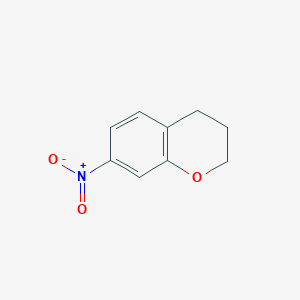

![6-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11912427.png)
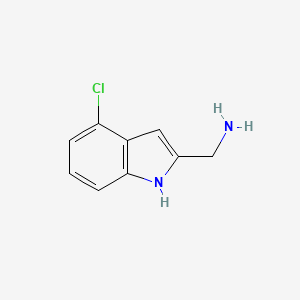
![1-(Thieno[3,2-d]pyrimidin-4-yl)ethanone](/img/structure/B11912435.png)
